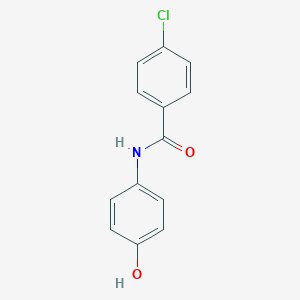

4-氯-N-(4-羟基苯基)苯甲酰胺

描述

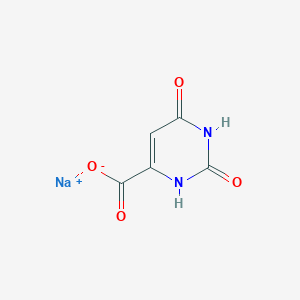

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an amide bond between a benzoyl or substituted benzoyl compound and an amine or substituted amine. For example, the synthesis of N-hydroxy-N-(o-chlorophenyl)-N′-(p-methoxyphenyl)benzamidine hydrochloride was characterized by melting point, elemental analysis, IR, and UV spectra . Similarly, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was confirmed by X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra . These methods are likely applicable to the synthesis of 4-chloro-N-(4-hydroxyphenyl)benzamide.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-chloro-N-(4-hydroxyphenyl)benzamide has been analyzed using various spectroscopic and computational techniques. X-ray diffraction studies provide detailed information about the crystal structure and molecular conformation . Computational methods such as DFT calculations are used to predict and compare the optimized geometries and vibrational frequencies with experimental data . These analyses are crucial for understanding the molecular behavior and potential interactions of the compound.

Chemical Reactions Analysis

The reactivity of similar compounds with metal ions has been explored, suggesting potential applications in the development of new methods for the gravimetric and extraction spectrophotometric determination of metal ions . The study of the reactions of these compounds can lead to the discovery of new chemical properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-chloro-N-(4-hydroxyphenyl)benzamide have been extensively studied. These include vibrational spectroscopy (FT-Raman and FT-IR), NMR spectroscopy, and UV-Vis spectroscopy . Theoretical calculations such as NBO, NLO, and HOMO-LUMO analysis provide insights into the stability, reactivity, and electronic properties of the molecules . Additionally, thermal analysis and polymorphism studies reveal the stability and existence of different crystalline forms . These properties are essential for understanding the behavior of the compound under various conditions and for potential applications.

科学研究应用

抗肿瘤潜力:Santos 等人(2013 年)探索了 4-(氯甲基)-3-硝基-N-(2-羟乙基)苯甲酰胺(一种与 4-氯-N-(4-羟基苯基)苯甲酰胺相关的化合物)的降解研究,突出了其作为具有体外和体内研究的抗肿瘤剂的潜力Santos 等人,2013 年。

合成和分析化学:Singh 等人(2017 年)描述了使用苯甲酰异硫氰酸酯对氨基苯酚进行化学选择性 N-苯甲酰化,生成 N-(2-羟基苯基)苯甲酰胺(4-氯-N-(4-羟基苯基)苯甲酰胺属于此类别),强调了该化合物在合成和分析化学中的重要性Singh 等人,2017 年。

代谢和亲电特性:Overton 等人(1986 年)研究了相关化合物 4-氯-N-(羟甲基)苯甲酰胺的亲电特性,考察了其与亲核试剂的反应性及其代谢转化,阐明了类似化合物的代谢行为Overton 等人,1986 年。

晶体结构分析:Chopra 等人(2005 年)分析了卤代苯甲酰胺的晶体结构,包括类似于 4-氯-N-(4-羟基苯基)苯甲酰胺的化合物,以了解涉及卤素的弱相互作用,这对于分子和晶体工程的研究至关重要Chopra 等人,2005 年。

抗癌应用:Tang 等人(2017 年)对包括 5-氯-2-羟基-N-(4-羟基苯基)苯甲酰胺在内的尼克酰胺衍生物进行了优化研究,以开发潜在的抗癌剂,突出了该化合物在癌症研究中的相关性Tang 等人,2017 年。

安全和危害

作用机制

Target of Action

Similar compounds have been reported to target succinate dehydrogenase (sdh), an enzyme involved in the citric acid cycle and the electron transport chain .

Mode of Action

If it indeed targets SDH like its analogs, it may inhibit the enzyme, disrupting the citric acid cycle and the electron transport chain, leading to a decrease in ATP production .

Biochemical Pathways

The compound potentially affects the citric acid cycle and the electron transport chain by inhibiting SDH . This could lead to a disruption in energy metabolism within the cell, affecting various downstream processes dependent on ATP.

Result of Action

If it acts as an SDH inhibitor, it could lead to decreased ATP production, potentially affecting cell survival and function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-chloro-N-(4-hydroxyphenyl)benzamide . .

属性

IUPAC Name |

4-chloro-N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFVHUUXPNDPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357629 | |

| Record name | 4-chloro-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-hydroxyphenyl)benzamide | |

CAS RN |

19207-92-2 | |

| Record name | 4-chloro-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

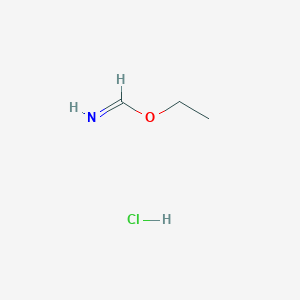

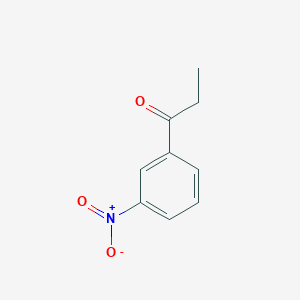

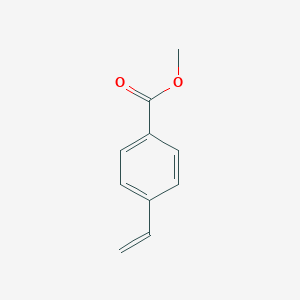

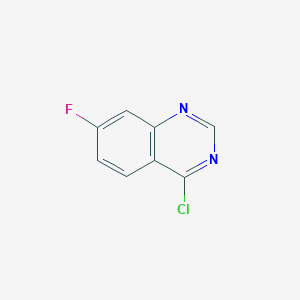

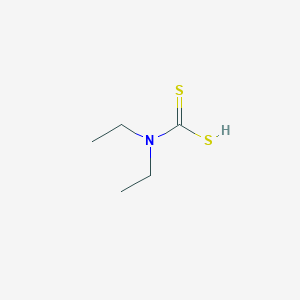

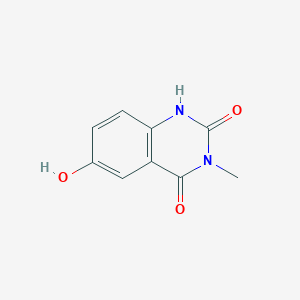

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)

![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)